
Antiviral agent 36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral Agent 36 is a synthetic compound that has garnered significant attention in the field of antiviral research. This compound is known for its broad-spectrum antiviral properties, making it a promising candidate for the treatment of various viral infections. The development of this compound is part of ongoing efforts to discover effective antiviral therapies that can combat emerging and re-emerging viral diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 36 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the antiviral activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Purification Systems: Advanced purification systems are employed to isolate the final product with high efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions: Antiviral Agent 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may influence its antiviral activity.
Reduction: Reduction reactions can be used to modify the functional groups and enhance the compound’s stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties.
科学的研究の応用
Antiviral Agent 36 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in the study of antiviral mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between viruses and host cells, as well as the mechanisms of viral replication.
Medicine: The compound is being investigated for its potential use in the treatment of viral infections, including influenza, hepatitis, and coronaviruses.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and formulations.
作用機序
The mechanism of action of Antiviral Agent 36 involves the inhibition of viral replication. The compound targets specific viral enzymes and proteins that are essential for the viral life cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host. Key pathways involved include:
Inhibition of Viral Polymerase: The compound inhibits the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of new viral particles, thereby reducing the viral load.
類似化合物との比較
Acyclovir: A nucleoside analogue used to treat herpesvirus infections.
Ritonavir: A protease inhibitor used in the treatment of HIV.
Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.
特性
分子式 |
C30H32N4O3 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
3-(3-tert-butylphenyl)-2-[(E)-2-(6-methoxypyridin-2-yl)ethenyl]-6-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+ |
InChIキー |
CUTRLCMAVXSSFO-SDNWHVSQSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)/C=C/C5=NC(=CC=C5)OC |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


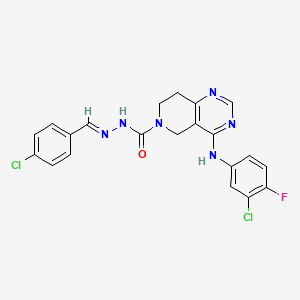
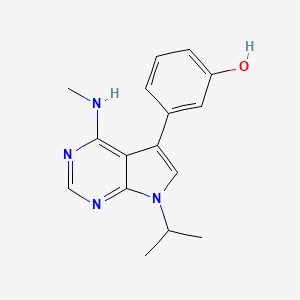

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
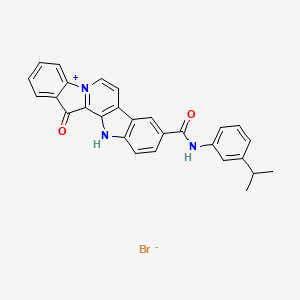
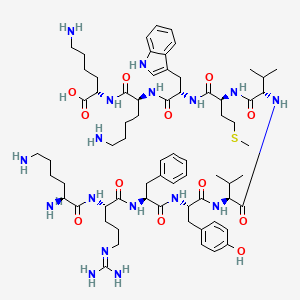


![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
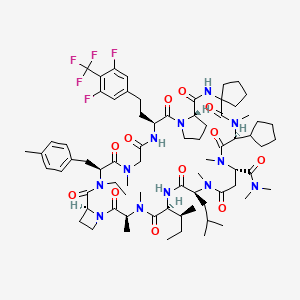
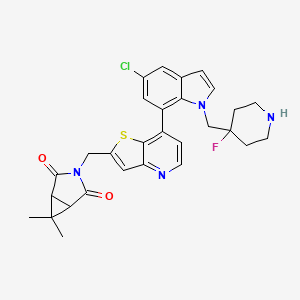


![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
